molecular formula C17H16N2OS B12022018 (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol CAS No. 618383-30-5

(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12022018
CAS No.: 618383-30-5
M. Wt: 296.4 g/mol
InChI Key: AYMFMMQZOFFZDU-UHFFFAOYSA-N
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Description

(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is a complex organic compound with a unique structure that includes a pyrazole ring substituted with phenyl and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method includes the condensation of 4-(methylthio)benzaldehyde with phenylhydrazine to form the corresponding hydrazone, followed by cyclization to form the pyrazole ring. The final step involves the reduction of the resulting compound to obtain the desired methanol derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can yield the corresponding hydrocarbon.

Scientific Research Applications

Chemistry

In chemistry, (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific functional group interactions.

Mechanism of Action

The mechanism of action of (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Methylthio)phenyl)methanol
  • (4-(Phenylthio)phenyl)methanol
  • (4-(Methylthio)benzyl alcohol

Uniqueness

What sets (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol apart from similar compounds is its unique combination of functional groups and its pyrazole ring structure. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

618383-30-5

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

[3-(4-methylsulfanylphenyl)-1-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C17H16N2OS/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-11,20H,12H2,1H3

InChI Key

AYMFMMQZOFFZDU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3

Origin of Product

United States

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